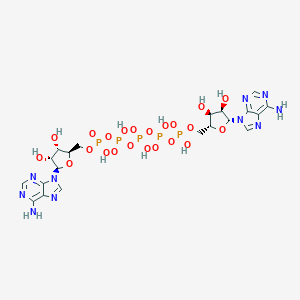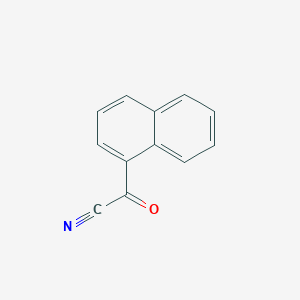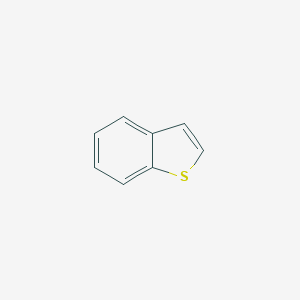
5,6,7,8-テトラヒドロ-1,7-ナフチリジン
概要
説明
5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings through adjacent carbon atoms.
科学的研究の応用
5,6,7,8-Tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-HIV properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
Target of Action
5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound . It has been found to have a variety of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Mode of Action
It has been synthesized as an anti-hiv agent , suggesting that it may interact with HIV-related targets
Biochemical Pathways
For instance, its anticancer activity suggests that it may affect pathways related to cell proliferation and apoptosis .
Result of Action
5,6,7,8-Tetrahydro-1,7-naphthyridine has been found to exhibit a pronounced analgesic effect . In addition, it has been synthesized as an anti-HIV agent , suggesting that it may have antiviral effects
生化学分析
Biochemical Properties
It is known to be involved in the synthetic preparation of trisubstituted triazines . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that derivatives of tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect , which could imply potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthetic preparation of trisubstituted triazines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal as a catalyst in ethanol, resulting in a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.
Reduction: Catalytic reduction using palladium on charcoal.
Substitution: Amination reactions with cyanuric chloride and nitroaniline.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Palladium on charcoal in ethanol.
Substitution Reagents: Cyanuric chloride and nitroaniline.
Major Products:
Oxidation Products: Various oxidized naphthyridine derivatives.
Reduction Products: 1,2,3,4-tetrahydro-1,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine.
Substitution Products: Trisubstituted triazines.
類似化合物との比較
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Comparison: 5,6,7,8-Tetrahydro-1,7-naphthyridine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits distinct properties that make it suitable for specific applications, such as its potential anti-HIV activity .
特性
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJSMFCZYZSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463357 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-85-3 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,6,7,8-Tetrahydro-1,7-naphthyridine interesting for medicinal chemistry?
A1: 5,6,7,8-Tetrahydro-1,7-naphthyridine shares structural similarities with the pharmacologically active 2-(3-pyridyl)ethylamine core. Specifically, it acts as a conformationally-restricted analog, which could offer advantages in terms of selectivity and potency for specific targets. [, ]
Q2: Are there efficient synthetic routes to access this compound?
A2: Yes, several synthetic strategies have been developed. One approach utilizes a five-step sequence, offering a significant improvement over earlier methods. [, ] Another method involves a multicomponent reaction using an α-(isocyano)acetamide, a homoallyl amine, and an aldehyde, leading to the formation of an oxa-bridged tricyclic compound, which can then be fragmented to yield the desired 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives. [] Additionally, a cyclobutene ring-opening reaction of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine has been employed, resulting in 1,5-diketones that can undergo heterocyclization to form the target compound. [, ]
Q3: Can the structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine be further modified?
A3: Absolutely. Researchers have successfully introduced substituents like trifluoromethyl groups (CF3) onto the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold. These modifications aim to explore structure-activity relationships and potentially enhance the biological activity of the molecule. [, ]
Q4: Is there any information available on the reduction of 1,7-naphthyridine?
A4: Yes, studies have shown that catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol produces a mixture of two tetrahydro-derivatives: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%). These derivatives can be separated, and their structures have been confirmed through ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














